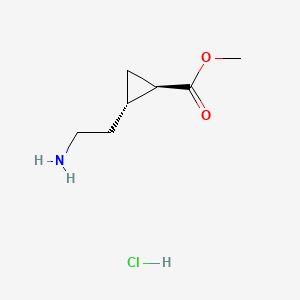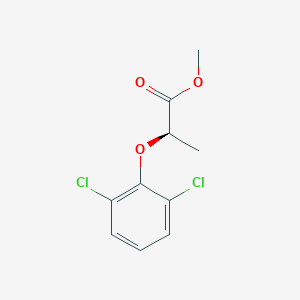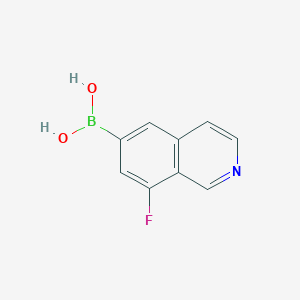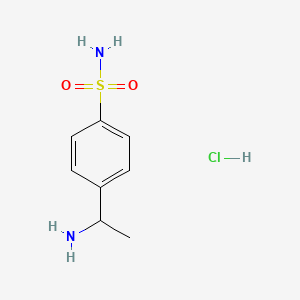amine hydrochloride CAS No. 2901106-83-8](/img/structure/B13451436.png)
[(2-Fluoro-5-iodophenyl)methyl](methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-5-iodophenyl)methylamine hydrochloride is an organic compound that features both fluorine and iodine substituents on a benzene ring, with a methylamine group attached to the benzyl position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-iodophenyl)methylamine hydrochloride typically involves a multi-step process. One common method starts with the iodination of 2-fluorotoluene to produce 2-fluoro-5-iodotoluene. This intermediate is then subjected to a reductive amination reaction with formaldehyde and methylamine to yield the desired product. The reaction conditions often involve the use of a reducing agent such as sodium cyanoborohydride in an acidic medium to facilitate the formation of the amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-iodophenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzylamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(2-Fluoro-5-iodophenyl)methylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its unique structural features.
Chemical Synthesis: The compound is a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-iodophenyl)methylamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, affecting its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-5-bromophenyl)methylamine hydrochloride
- (2-Fluoro-5-chlorophenyl)methylamine hydrochloride
- (2-Fluoro-5-methylphenyl)methylamine hydrochloride
Uniqueness
(2-Fluoro-5-iodophenyl)methylamine hydrochloride is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These features can enhance its reactivity and binding interactions compared to similar compounds with different halogen substituents.
Properties
CAS No. |
2901106-83-8 |
|---|---|
Molecular Formula |
C8H10ClFIN |
Molecular Weight |
301.53 g/mol |
IUPAC Name |
1-(2-fluoro-5-iodophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9FIN.ClH/c1-11-5-6-4-7(10)2-3-8(6)9;/h2-4,11H,5H2,1H3;1H |
InChI Key |
SSOBQMNKDYRKQK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC(=C1)I)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13451369.png)
![3-(4-Bromo-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13451374.png)

![5-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)pyridine-3-carboxylic acid](/img/structure/B13451385.png)

![(2S)-2-[[(1S)-1-cyano-3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propyl]amino]-2-phenylacetamide](/img/structure/B13451401.png)




